4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride
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Overview
Description
4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride is a complex organic compound belonging to the class of chromenones. Chromenones are characterized by a fused ring system consisting of a benzene ring and a pyrone ring. This compound has garnered attention due to its potential biological and pharmaceutical applications.
Mechanism of Action
Target of Action
Similar compounds have shown interactions with various proteins
Mode of Action
It’s known that the compound exhibits good antibacterial and antifungal activity . The compound’s interaction with its targets likely results in changes that inhibit the growth or function of certain bacteria and fungi.
Biochemical Pathways
Given its antimicrobial properties, it may interfere with essential biochemical pathways in bacteria and fungi, leading to their inhibition or death .
Result of Action
The molecular and cellular effects of F3385-2784’s action are likely related to its antimicrobial activity. By interacting with its targets, the compound may disrupt normal cellular processes in bacteria and fungi, leading to their inhibition or death .
Biochemical Analysis
Biochemical Properties
4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including oxidoreductases and piperazine derivatives . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. For instance, the compound has demonstrated inhibitory effects on certain bacterial and fungal enzymes, contributing to its antimicrobial properties .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in inflammatory responses and cell proliferation. Additionally, the compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. For example, it has been shown to inhibit the activity of certain oxidoreductases by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but it may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism and detoxification . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in the levels of key metabolites involved in energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding proteins may influence the compound’s localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with target biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride typically involves multiple steps, starting with the formation of the chromenone core structure. Key steps include:
Formation of the Piperazine Ring: This involves the reaction of diphenylmethyl chloride with piperazine under controlled conditions.
Attachment of the Chromenone Core: The chromenone core is synthesized separately and then coupled with the piperazine derivative.
Hydroxylation: Introduction of the hydroxyl group at the 6-position of the chromenone ring.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt to improve the compound's stability and solubility.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Various nucleophiles and electrophiles are used depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromenone core and piperazine moiety make it a versatile intermediate in organic synthesis.
Biology: Biologically, 4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride has shown potential in various assays. It has been studied for its antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Medically, this compound is being investigated for its therapeutic potential. It has shown promise in preclinical studies for treating conditions such as neurodegenerative diseases and cardiovascular disorders.
Industry: In industry, this compound is used in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of novel compounds with improved efficacy and safety profiles.
Comparison with Similar Compounds
4-((4-Ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one
6-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one
2,4-Dihydro-4-[4-[4-(4-hydroxylphenyl)piperazin-1-yl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one
Uniqueness: 4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride stands out due to its unique combination of the chromenone core and the diphenylmethyl-piperazine moiety. This structural uniqueness contributes to its distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
4-[(4-benzhydrylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3.2ClH/c30-23-11-12-25-24(18-23)22(17-26(31)32-25)19-28-13-15-29(16-14-28)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21;;/h1-12,17-18,27,30H,13-16,19H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVODOQWFGKMWBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=C2C=C(C=C3)O)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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